Methyl-L-rhamnopyranoside
Overview
Description
Methyl-L-rhamnopyranoside is a highly esteemed compound within the biomedical field, exhibiting remarkable versatility . It is primarily employed as a surrogate sweetener and contributes substantially to drug synthesis, particularly the development of antiviral and antitumor therapeutic agents .
Synthesis Analysis
The synthesis of Methyl-L-rhamnopyranoside involves several steps. For instance, DMAP-catalyzed di-O-stearoylation of methyl α-L-rhamnopyranoside produced a mixture of 2,3-di-O- and 3,4-di-O-stearates, indicating the reactivity of the hydroxylated stereogenic centers of rhamnopyranoside .Molecular Structure Analysis
The molecular formula of Methyl-L-rhamnopyranoside is C7H14O5 . The reactivities of OH groups in methyl α-L-rhamnopyranoside are 3-OH > 4-OH > 2-OH .Chemical Reactions Analysis
Methyl-L-rhamnopyranoside undergoes various chemical reactions. For instance, di-O-stearates were converted into six 4-O- and 2-O-esters, which were fully characterized by FT-IR, 1H, and 13C NMR spectral techniques .Physical And Chemical Properties Analysis
Methyl-L-rhamnopyranoside has a molecular weight of 178.18 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . Its exact mass and monoisotopic mass are 178.08412354 g/mol .Scientific Research Applications
Antimicrobial Research
Application Summary
Methyl-L-rhamnopyranoside has been used in the synthesis of rhamnopyranoside-based fatty acid esters, which have shown promising antimicrobial properties .
Methods of Application
The synthesis involved DMAP-catalyzed di-O-stearoylation of methyl α-L-rhamnopyranoside, which produced a mixture of 2,3-di-O- and 3,4-di-O-stearates . This indicates the reactivity of the hydroxylated stereogenic centers of rhamnopyranoside as 3-OH > 4-OH > 2-OH . These di-O-stearates were then converted into six 4-O- and 2-O-esters, which were fully characterized by FT-IR, 1H, and 13C NMR spectral techniques .
Results or Outcomes
In vitro antimicrobial assays revealed that fully esterified rhamnopyranosides with maximum lipophilic character showed better antifungal susceptibility than antibacterial activity . The pentanoyl derivative of 2,3-di-O-stearate showed better antifungal functionality against F. equiseti and A. flavus, which were found to be better than standard antibiotics .
Pharmacology
Application Summary
Methyl-L-rhamnopyranoside is used in the synthesis of rhamnopyranoside-based ester compounds, which have been found to have significant pharmacological properties .
Methods of Application
The synthesis involves DMAP-catalyzed di-O-stearoylation of methyl α-L-rhamnopyranoside, which produces a mixture of 2,3-di-O- and 3,4-di-O-stearates . These di-O-stearates are then converted into six 4-O- and 2-O-esters . These esters are fully characterized by FT-IR, 1H, and 13C NMR spectral techniques .
Results or Outcomes
The rhamnopyranoside-based ester compounds have shown significant pharmacological properties . However, the specific results or outcomes of these pharmacological studies are not detailed in the available resources.
Safety And Hazards
Safety measures for handling Methyl-L-rhamnopyranoside include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-UISSTJQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628661 | |
Record name | Methyl 6-deoxy-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-L-rhamnopyranoside | |
CAS RN |
63864-94-8 | |
Record name | Methyl 6-deoxy-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.